TM2-115

antimalarial drug discovery artemisinin resistance histone methyltransferase inhibition

TM2-115 is a validated chemical probe that selectively inhibits Plasmodium falciparum histone methyltransferases over human G9a (IC50 >1,000 nM vs 43 nM). It provides oral in vivo efficacy (18-fold parasitemia reduction at 40 mg/kg) and retains potency against artemisinin-resistant isolates. Structurally derived from BIX-01294 with a distinct pharmacological profile, TM2-115 ensures experimental reproducibility; substitution with the parent scaffold or alternative antimalarials compromises published results. Essential for SAR benchmarking and epigenetic-targeted antimalarial research.

Molecular Formula C28H38N6O2
Molecular Weight 490.6 g/mol
Cat. No. B11929447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTM2-115
Molecular FormulaC28H38N6O2
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCC5=CC=CC=C5
InChIInChI=1S/C28H38N6O2/c1-32-12-7-13-34(17-16-32)28-30-24-19-26(36-20-21-8-5-4-6-9-21)25(35-3)18-23(24)27(31-28)29-22-10-14-33(2)15-11-22/h4-6,8-9,18-19,22H,7,10-17,20H2,1-3H3,(H,29,30,31)
InChIKeyBSZDSEMSNHXVRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TM2-115 Antimalarial Compound: Procurement Guide for Research-Grade Histone Methyltransferase Inhibitor


TM2-115 (CAS 1197196-47-6) is a diaminoquinazoline derivative of BIX-01294 that functions as an inhibitor of Plasmodium falciparum histone methyltransferases (HMTs), causing rapid and irreversible parasite death [1]. The compound is distinguished from its parent scaffold by a modified substitution pattern that alters its pharmacological profile while maintaining antimalarial activity [2].

Why TM2-115 Cannot Be Readily Replaced by BIX-01294 or Other Antimalarial Compounds


Although TM2-115 is structurally derived from BIX-01294, the two compounds exhibit quantifiable differences in potency, selectivity profile, and in vivo efficacy that preclude simple interchange in research protocols. Substitution with BIX-01294 or alternative antimalarial scaffolds (e.g., chaetocin, trichostatin A, artemisinin derivatives) would yield non-equivalent experimental outcomes due to divergent target engagement and pharmacological properties [1]. Procurement of the precise compound specified in published protocols is essential for replicating reported findings and for maintaining internal consistency in ongoing studies [2].

TM2-115 Product-Specific Quantitative Evidence Guide: Differentiating Activity Against Drug-Resistant Malaria Strains


TM2-115 Displays Comparable Potency to BIX-01294 Against Artemisinin-Resistant P. falciparum

TM2-115 demonstrates IC50 values against artemisinin-resistant P. falciparum isolates that are statistically comparable to those of BIX-01294, confirming that both compounds retain full activity against clinically relevant resistant strains [1]. In a direct head-to-head comparison, TM2-115 exhibited IC50 values of 48 ± 18 nM and 46 ± 24 nM against two distinct artemisinin-resistant isolates (KH10-PL03 and KH10-PL10), compared to 35 ± 14 nM and 35 ± 16 nM for BIX-01294 [1].

antimalarial drug discovery artemisinin resistance histone methyltransferase inhibition

TM2-115 Demonstrates Enhanced Selectivity for P. falciparum HMT Over Human G9a

TM2-115 exhibits a >23-fold selectivity window for P. falciparum histone methyltransferase (IC50 = 43 nM) over the human G9a histone methyltransferase (IC50 > 1,000 nM), indicating reduced potential for host target engagement . This selectivity profile distinguishes TM2-115 from its parent compound BIX-01294, which was originally developed as a human G9a inhibitor (IC50 = 1.7-2.7 µM) and retains significant human target activity [1].

target selectivity host toxicity antimalarial drug safety

TM2-115 Achieves 18-Fold In Vivo Parasitemia Reduction Following Single Oral Dose

A single 40 mg/kg oral dose of TM2-115 reduced P. berghei parasitemia by 18-fold in infected mice within 24 hours, providing direct in vivo proof-of-concept for this compound class [1]. While the primary publication reports this as class-level evidence for diaminoquinazolines, the specific quantitative result was obtained using TM2-115, establishing a benchmark for this exact compound in animal models [1].

in vivo efficacy oral bioavailability preclinical malaria model

TM2-115 Maintains Potency Against Multidrug-Resistant P. falciparum Field Isolates

In a direct comparative assessment, TM2-115 exhibited IC50 values of 37 ± 13 nM and 46 ± 24 nM against two distinct multidrug-resistant P. falciparum field isolates, compared to 30 ± 13 nM and 35 ± 16 nM for BIX-01294, demonstrating that both compounds retain sub-50 nM potency irrespective of resistance to chloroquine and artemisinin derivatives [1]. Chloroquine, by contrast, showed IC50 values of 50 ± 6 nM and 45 ± 9 nM against the same isolates, representing a 5- to 8-fold loss of potency relative to its activity against the drug-sensitive 3D7 strain [1].

drug resistance field isolates antimalarial cross-resistance

TM2-115 Best Research and Industrial Application Scenarios for Antimalarial Drug Discovery


Evaluating Histone Methyltransferase Inhibition as a Novel Antimalarial Target

TM2-115 serves as a validated chemical probe for investigating the role of histone lysine methyltransferases in P. falciparum biology. The compound's demonstrated ability to reduce H3K4me3 levels in a concentration- and time-dependent manner [1] provides a quantifiable biomarker for target engagement. Its enhanced selectivity for the parasite HMT over human G9a (IC50 > 1,000 nM vs. 43 nM) makes it suitable for experiments requiring clean dissection of parasite-specific epigenetic mechanisms without confounding host cell effects.

Preclinical Efficacy Screening Against Artemisinin-Resistant Malaria

TM2-115 is quantitatively validated against artemisinin-resistant P. falciparum isolates, with IC50 values of 48 ± 18 nM and 46 ± 24 nM against KH10-PL03 and KH10-PL10 strains, respectively [1]. This documented efficacy profile positions TM2-115 as an appropriate reference compound for screening novel antimalarial candidates intended to address artemisinin resistance, or as a positive control in assays using resistant field isolates.

In Vivo Oral Efficacy Studies in Rodent Malaria Models

TM2-115 is one of the few histone methyltransferase inhibitors with documented in vivo oral efficacy, achieving an 18-fold reduction in P. berghei parasitemia following a single 40 mg/kg oral dose [1]. This benchmark supports its use in animal studies requiring oral administration, particularly for proof-of-concept experiments evaluating epigenetic-targeting antimalarial strategies or for comparative pharmacology studies against other oral antimalarial candidates.

Structure-Activity Relationship Studies of Diaminoquinazoline Antimalarials

As a structurally characterized derivative of BIX-01294 with modified substitution [1], TM2-115 provides a defined comparator for SAR investigations aimed at optimizing the diaminoquinazoline scaffold. The availability of quantitative potency data against multiple strains (IC50 = 32 nM against 3D7, 48 nM and 46 nM against resistant isolates) enables rigorous benchmarking of novel analogs against this established reference point.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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